tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204188
InChI: InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3
SMILES:
Molecular Formula: C15H28N2O5
Molecular Weight: 316.39 g/mol

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18204188

Molecular Formula: C15H28N2O5

Molecular Weight: 316.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate -

Specification

Molecular Formula C15H28N2O5
Molecular Weight 316.39 g/mol
IUPAC Name tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3
Standard InChI Key YSSWAYRSFSGKOV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound is systematically named tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate, reflecting its IUPAC nomenclature . Alternative designations include the CAS registry number 1700541-02-1 and PubChem CID 103748160 . Its canonical SMILES string, CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C\text{CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C}, encodes the Boc-protected piperazine core, an ethoxycarbonylmethyl side chain, and a terminal ethyl ester group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H28N2O5\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{5}
Molecular Weight316.39 g/mol
InChI KeyYSSWAYRSFSGKOV-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C
Solubility (Predicted)Moderate in polar organic solvents-

Spectroscopic and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) remain unreported in accessible literature, computational models predict characteristic signals for the Boc group (δ1.4ppm\delta \approx 1.4 \, \text{ppm} for tert-butyl 1H^1\text{H}-NMR) and ester carbonyl (ν1730cm1\nu \approx 1730 \, \text{cm}^{-1}). The piperazine ring adopts a chair conformation, with the Boc group and ethoxy-oxoethyl side chain occupying equatorial positions to minimize steric strain .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential alkylation and protection steps:

  • Piperazine Alkylation: Reaction of piperazine with ethyl 2-bromoacetate introduces the ethoxycarbonylmethyl moiety .

  • Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions yields the protected derivative .

Reported Synthetic Protocols

Though explicit procedures for this compound are scarce, analogous routes involve:

  • Stepwise Alkylation: Ethyl bromoacetate reacts with piperazine in acetonitrile at 60°C for 12 hours, followed by Boc protection using Boc anhydride and DMAP in dichloromethane .

  • One-Pot Approaches: Combining alkylating agents and Boc precursors in the presence of phase-transfer catalysts to improve yields .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
AlkylationEthyl bromoacetate, ACN, 60°C65–75%
Boc ProtectionBoc2_2O, DMAP, DCM, rt80–90%

Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether gradients, as evidenced by similar piperazine derivatizations .

Applications in Organic Synthesis

Intermediate for Bioactive Molecules

The compound’s dual functionality (Boc group and ester) makes it valuable for:

  • Peptidomimetics: The Boc group facilitates solid-phase peptide synthesis, while the ester enables side-chain modifications .

  • Kinase Inhibitors: Piperazine scaffolds are prevalent in ATP-competitive inhibitors, with the ethoxy-oxoethyl group enhancing solubility .

Catalytic Transformations

Recent advances in visible light-promoted catalysis utilize similar esters for C–O bond formation, suggesting potential roles in photoredox reactions . For example, ethyl ester derivatives participate in Pd-catalyzed cross-couplings to generate aryl ethers .

SupplierLocationPurityPackaging
Nanjing Shizhou Biology TechnologyChina>95%1 g, 5 g

Suppliers emphasize research-grade material, with prices ranging from $200–$500 per gram .

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